molecular formula C15H18O B14060923 1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 3383-04-8

1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene

Cat. No.: B14060923
CAS No.: 3383-04-8
M. Wt: 214.30 g/mol
InChI Key: XFYYTWXUPGDISU-UHFFFAOYSA-N
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Description

2,6-Diallyl phenyl allyl ether is an organic compound characterized by the presence of multiple allyl groups attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diallyl phenyl allyl ether typically involves the reaction of sodium phenoxide with allyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the allyl bromide, resulting in the formation of the ether bond .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of zeolites as catalysts has been explored to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diallyl phenyl allyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄

    Reduction: H₂/Ni, H₂/Rh

    Substitution: Palladium catalysts, basic conditions

Major Products Formed:

    Oxidation: Diols, aldehydes, ketones

    Reduction: Saturated ethers

    Substitution: Various substituted phenyl ethers

Comparison with Similar Compounds

Uniqueness: 2,6-Diallyl phenyl allyl ether is unique due to the presence of multiple allyl groups, which significantly enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and research studies .

Properties

CAS No.

3383-04-8

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

2-prop-2-enoxy-1,3-bis(prop-2-enyl)benzene

InChI

InChI=1S/C15H18O/c1-4-8-13-10-7-11-14(9-5-2)15(13)16-12-6-3/h4-7,10-11H,1-3,8-9,12H2

InChI Key

XFYYTWXUPGDISU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)CC=C)OCC=C

Origin of Product

United States

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